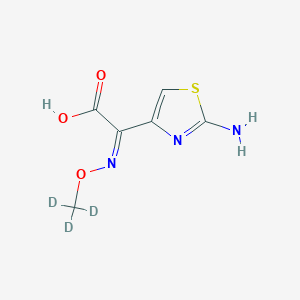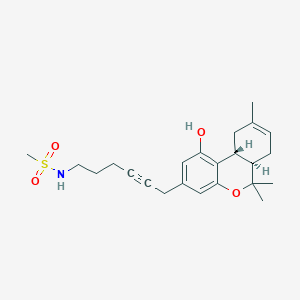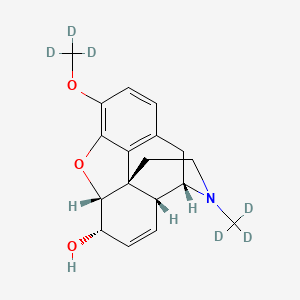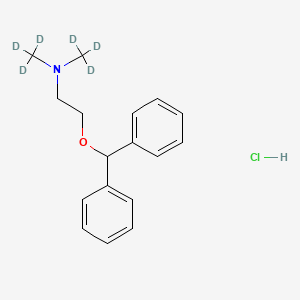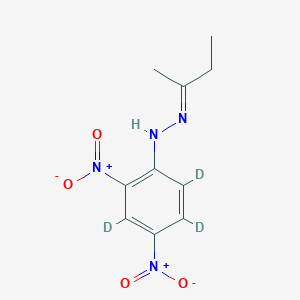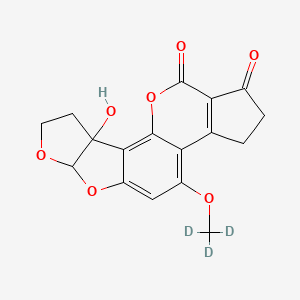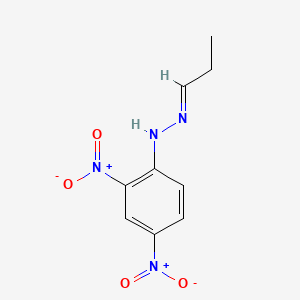
3-Sialyl-D-glucose (α/β mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sialyl-D-glucose (α/β mixture) is a biochemical compound with the molecular formula C₁₇H₂₉NO₁₄ and a molecular weight of 471.41 g/mol . This compound is a mixture of α and β anomers of 3-Sialyl-D-glucose, which is a sialylated sugar derivative. It is primarily used in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sialyl-D-glucose (α/β mixture) typically involves the glycosylation of glucose with sialic acid derivatives. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired α and β anomers .
Industrial Production Methods
Industrial production of 3-Sialyl-D-glucose (α/β mixture) involves large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through techniques such as chromatography to separate the α and β anomers and obtain a high-purity mixture .
Chemical Reactions Analysis
Types of Reactions
3-Sialyl-D-glucose (α/β mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sialylated gluconic acid derivatives.
Reduction: Reduction reactions can convert the sialylated glucose to its corresponding alcohol derivatives.
Substitution: The hydroxyl groups in the glucose moiety can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sialylated gluconic acid derivatives.
Reduction: Sialylated glucose alcohol derivatives.
Substitution: Various sialylated glucose derivatives depending on the substituent used.
Scientific Research Applications
3-Sialyl-D-glucose (α/β mixture) has several scientific research applications, including:
Chemistry: Used as a model compound in glycosylation studies and carbohydrate chemistry.
Biology: Studied for its role in cell signaling and interactions due to its sialylated structure.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to glycosylation disorders.
Mechanism of Action
The mechanism of action of 3-Sialyl-D-glucose (α/β mixture) involves its interaction with specific molecular targets and pathways. The sialylated structure allows it to bind to sialic acid-binding receptors on cell surfaces, influencing cell signaling and interactions. This binding can modulate various biological processes, including immune responses and cell adhesion .
Comparison with Similar Compounds
Similar Compounds
3-Sialyl-D-lactose: Another sialylated sugar with similar glycosylation properties.
3-Sialyl-D-mannose: A sialylated mannose derivative with comparable biochemical applications.
3-Sialyl-D-galactose: A sialylated galactose compound used in similar research contexts.
Uniqueness
3-Sialyl-D-glucose (α/β mixture) is unique due to its specific glycosylation pattern and the presence of both α and β anomers. This mixture provides a broader range of interactions and applications compared to other sialylated sugars, making it a valuable tool in biochemical and proteomics research .
Properties
CAS No. |
35259-22-4 |
|---|---|
Molecular Formula |
C₁₇H₂₉NO₁₄ |
Molecular Weight |
471.41 |
Synonyms |
3-O-(N-Acetyl-α-neuraminosyl)-D-glucose; O-α-N-Acetyl-D-neuraminosyl-(2 → 3)-D-glucose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)
